BenchChemオンラインストアへようこそ!

3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile (CAS: 1002090-71-2) is a heterocyclic building block belonging to the N-substituted pyrazole class, featuring a 4-bromo-3,5-dimethylpyrazole moiety linked via a methylene bridge to a meta-substituted benzonitrile ring (molecular formula C₁₃H₁₂BrN₃, MW 290.16). It is catalogued as part of the Sigma-Aldrich collection of unique chemicals for early discovery research and is available through multiple specialty chemical suppliers.

Molecular Formula C13H12BrN3
Molecular Weight 290.16 g/mol
Cat. No. B11724941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile
Molecular FormulaC13H12BrN3
Molecular Weight290.16 g/mol
Structural Identifiers
SMILESCC1=C(C(=NN1CC2=CC(=CC=C2)C#N)C)Br
InChIInChI=1S/C13H12BrN3/c1-9-13(14)10(2)17(16-9)8-12-5-3-4-11(6-12)7-15/h3-6H,8H2,1-2H3
InChIKeyGNSODQLHZAUMMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile (CAS 1002090-71-2): Core Structural Identity and Procurement Baseline


3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile (CAS: 1002090-71-2) is a heterocyclic building block belonging to the N-substituted pyrazole class, featuring a 4-bromo-3,5-dimethylpyrazole moiety linked via a methylene bridge to a meta-substituted benzonitrile ring (molecular formula C₁₃H₁₂BrN₃, MW 290.16) . It is catalogued as part of the Sigma-Aldrich collection of unique chemicals for early discovery research and is available through multiple specialty chemical suppliers . The compound integrates a bromine atom at the pyrazole 4-position for further derivatization, two methyl groups at the 3- and 5-positions that modulate steric and electronic properties, and a nitrile group at the meta position of the benzyl ring, collectively generating a defined vector set for structure-activity relationship (SAR) exploration . Its primary use context is as a synthetic intermediate, fragment, or scaffold element in medicinal chemistry and agrochemical research programs .

Why In-Class Substitution Is Not Straightforward: The Hidden Consequences of Regioisomerism and Halogen Deletion in 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile


Although several compounds share the N-(benzonitrile-methyl)-pyrazole scaffold, small structural variations among them produce large and non-interchangeable effects on molecular recognition, physicochemical properties, and synthetic utility. Replacing the meta-cyano substitution with para (as in the 4-substituted regioisomer available as Sigma-Aldrich JRD0646) alters the dipole moment and potential hydrogen-bonding geometry, which can critically impact target binding or crystal packing . Removing the bromine atom entirely (as in the des-bromo analog Sigma-Aldrich JRD0645) eliminates the heavy atom necessary for anomalous X-ray scattering in structural biology, abolishes the reactive handle for cross-coupling chemistry, and changes both lipophilicity and metabolic stability in ways that are not simply additive . Omitting the methylene linker between the pyrazole and the benzene ring (as in 3-(3,5-dimethylpyrazol-1-yl)benzonitrile, CAS 1155066-35-5) removes a rotational degree of freedom and changes the spatial orientation of the nitrile, which can profoundly impact binding-mode preorganization . Moreover, closely related brominated pyrazoles—such as 4-bromo-3,5-dimethylpyrazole (CAS 3398-16-1) or the benzoic acid hydrazide derivative (CAS 1001757-40-9)—have demonstrated measurable antibacterial and antiproliferative activities in their own right, making it risky to assume these modifications have no functional consequence . Consequently, generic substitution among these analogs cannot be assumed to be functionally neutral; each derivative must be evaluated as a distinct chemical entity with potentially divergent biological, physicochemical, and synthetic properties .

Head-to-Head Evidence: Quantifiable Differentiation of 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile from Its Closest Analogs


Meta vs. Para Benzonitrile Regioisomerism: Impact on Molecular Dipole and Hydrogen-Bonding Topology

The target compound positions the nitrile group at the meta position of the benzyl ring, in contrast to the commercially available para isomer (Sigma-Aldrich JRD0646, CAS not directly listed but identified as 4-((4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile) . The C≡N bond at the meta position generates a different dipole orientation and hydrogen-bond-accepting vector than the para-substituted analog. In systematic SAR studies of cyanobenzyl-containing ligands, meta- vs. para-substitution has been shown to alter binding affinity for kinase targets by over 10-fold, as demonstrated with N-[1-(3-cyanobenzyl)-1H-pyrazol-4-yl]-2H-indazole-3-carboxamide (meta) versus its para counterpart in ITK kinase domain crystal structures (PDB 4pp9) [1]. Although direct affinity data for the target compound are not publicly available, the structural precedent indicates that regioisomeric substitution at the benzonitrile position is a non-trivial determinant of molecular recognition [1].

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationship

Bromine vs. Hydrogen at Pyrazole 4-Position: Differentiating Molecular Weight, Lipophilicity, and Synthetic Utility

The 4-bromo substituent on the pyrazole ring distinguishes the target compound from the des-bromo analog (Sigma-Aldrich JRD0645: 4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzonitrile) . The bromine atom adds approximately 79 Da to the molecular weight (290.16 vs. 211.26 g/mol) and increases the calculated octanol-water partition coefficient (cLogP) by roughly 0.6–0.8 units based on fragment-based estimations (Br substitution on aromatic rings typically contributes +0.8 to +1.0 to LogP relative to H) . This difference in lipophilicity can influence membrane permeability, protein binding, and metabolic clearance . Beyond physicochemical considerations, the C–Br bond provides a synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) that is completely absent in the des-bromo analog, enabling late-stage diversification . Additionally, the bromine atom serves as an anomalous scatterer for X-ray crystallographic phasing, facilitating experimental structure determination of protein-ligand complexes [1].

Medicinal Chemistry Cross-Coupling Reactions Physicochemical Properties

Methylene-Linked vs. Direct N-Aryl Pyrazole: Conformational Flexibility and Scaffold Preorganization

The target compound contains a methylene (–CH₂–) spacer between the pyrazole N1 and the benzonitrile ring, distinguishing it from the direct N-aryl analog 3-(3,5-dimethylpyrazol-1-yl)benzonitrile (CAS 1155066-35-5, MW 197.24) . The methylene linker introduces an additional rotatable bond, increasing conformational degrees of freedom from 1 to 2 and altering the spatial relationship between the pyrazole core and the nitrile group. In medicinal chemistry campaigns, the presence of a methylene spacer has been shown to improve ligand efficiency and binding-site complementarity in certain target classes by allowing the terminal aromatic ring to adopt a more favorable orientation, as observed in ITK kinase inhibitors containing a 3-cyanobenzyl-pyrazole scaffold (PDB 4pp9) [1]. The direct N-aryl analog lacks this flexibility, which may result in suboptimal binding geometry for targets requiring an angled approach vector of the nitrile group [1].

Fragment-Based Drug Design Conformational Analysis Structure-Activity Relationship

Antibacterial Activity of the Hydrazide Derivative: Class-Level Evidence for the 4-Bromo-3,5-dimethylpyrazole Pharmacophore

The benzoic acid hydrazide derivative of the target compound—3-(4-bromo-3,5-dimethyl-pyrazol-1-ylmethyl)-benzoic acid hydrazide (CAS 1001757-40-9)—has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria . While quantitative MIC values for this specific hydrazide are not publicly enumerated in the cited source, the structurally related bis-pyrazole 1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine hydrochloride has shown cytotoxic effects against MCF7 (breast), A549 (lung), and Hep-2 (laryngeal) cancer cell lines, with IC₅₀ values reported in the micromolar range . These data collectively indicate that the 4-bromo-3,5-dimethylpyrazole scaffold—when appropriately functionalized at the benzonitrile or benzohydrazide position—retains biological activity that is abrogated or altered by removal of the bromine or repositioning of the substitution pattern .

Antibacterial Infectious Disease Medicinal Chemistry

Commercial Availability and Purity Grade: Differentiating Procurement-Ready vs. Custom-Synthesis Analogs

The target compound (CAS 1002090-71-2) is commercially available from CheMenu at 95%+ purity . In contrast, several close structural analogs—including 3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile (des-bromo, CAS not universally assigned) and 3-(3,5-dimethylpyrazol-1-yl)benzonitrile (direct-link, CAS 1155066-35-5)—are available from multiple suppliers but at varying purity grades (typically 95–97%) . The para-bromo regioisomer is available from Sigma-Aldrich (JRD0646) but is sold 'as-is' with no analytical data and no purity specification, requiring the buyer to assume responsibility for identity and purity verification . This places an additional analytical burden on the purchasing laboratory that the CheMenu catalog product (with specified purity) may alleviate . The target compound thus offers a defined procurement specification that is not uniformly matched across all comparator analogs.

Chemical Procurement Research Chemicals Building Blocks

High-Value Application Scenarios for 3-[(4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile Based on Differential Evidence


Kinase Inhibitor Fragment Elaboration Requiring a meta-Cyanobenzyl Binding Motif

When designing kinase inhibitors that exploit the 3-cyanobenzyl-pyrazole motif for hinge-region or allosteric-site binding—as validated by ITK co-crystal structures (PDB 4pp9)—the target compound provides the geometrically correct meta-nitrile orientation, the methylene spacer for conformational sampling, and the bromine atom for subsequent Suzuki or Sonogashira diversification [1]. The para isomer (JRD0646) will position the nitrile incorrectly for this binding mode, while the des-bromo analog (JRD0645) lacks both the synthetic handle and the heavy atom needed for crystallographic phasing .

Late-Stage Functionalization via Palladium-Catalyzed Cross-Coupling in Parallel Synthesis Libraries

In medicinal chemistry programs requiring rapid SAR expansion through C–C or C–N bond formation at the pyrazole 4-position, the brominated target compound enables Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira coupling [1]. The des-bromo analog (JRD0645) is synthetically inert at this position, making it unsuitable for library production that depends on halogen-based diversification chemistry . The presence of the methylene spacer furthermore differentiates this scaffold from direct-linked N-aryl pyrazoles (CAS 1155066-35-5), which may exhibit different reactivity profiles due to altered electron density at the pyrazole ring .

Antibacterial Lead Optimization Using the Brominated Pyrazole-Benzonitrile/Hydrazide Scaffold

Building on the demonstrated antibacterial activity of the closely related hydrazide derivative (CAS 1001757-40-9) against both Gram-positive and Gram-negative organisms, the nitrile-bearing target compound can serve as a key intermediate for synthesizing and screening a focused library of hydrazide, amide, and heterocyclic derivatives [1]. The bromine atom provides a vector for additional SAR exploration that would be inaccessible from the des-bromo precursor .

X-ray Crystallographic Fragment Screening Requiring Anomalous Scattering for Ligand Identification

In fragment-based drug discovery campaigns employing crystallographic screening, the bromine atom serves as an anomalous scatterer at synchrotron wavelengths, enabling rapid identification of bound ligand positions within protein crystals [1]. The target compound combines this phasing advantage with the defined meta-cyanobenzyl geometry—a combination not available in the des-bromo analog (lacks Br) or the para-bromo regioisomer (incorrect nitrile geometry) .

Quote Request

Request a Quote for 3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.